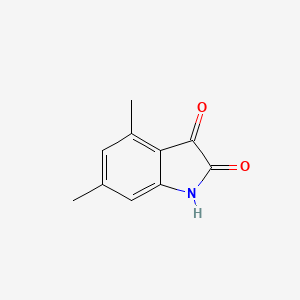
4,6-dimethyl-1H-indole-2,3-dione
Cat. No. B1349613
Key on ui cas rn:
49820-06-6
M. Wt: 175.18 g/mol
InChI Key: SHOAYKZGNWFWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597922
Procedure details


The procedure of Varma and Singh, Ind. J. Chem. 296:578-81 (1990), was adapted. To a solution of tribromoacetaldehyde CBr3CHO (6.80 g, 24 mmol, Aldrich) in water (60 mL) and 1N HCl (2 mL) was added successively sodium sulfate (6.20 g, 43 mmol), a solution of 3,5-dimethylaniline (2.54 g, 21 mmol) in 1N HCl (40 mL), and a solution of hydroxyamine hydrochloride (5.50 g, 79 mmol) in water (25 mL). The mixture was heated to vigorous boiling and kept boiling for 10 min then cooled in ice bath to room temperature. It was filtered, washed by water, dried to leave pale yellow solid. The solid was added portionwise into concentrated H2SO4 (50 mL) kept at 50° C. After the addition, the solution was heated to 80° C. for 15 min. It was cooled to room temperature, and added into ice water (450 mL). After standing for 0.5 h, it was filtered and washed with water and dried to leave a yellow solid. The solid was boiled with ethyl acetate (180 mL), filtered and cooled to room temperature. The crystalline solid was collected and dried to give the title compound (752 mg, 20%) containing a 2% impurity by NMR. Recrystallization from DMSO/H2O afforded pure title compound as needles: mp 220°-2° C. IR (KBr, cm-1) 3439, 3211, 1762, 1729, 1628. 1H NMR (DMSO-d6): δ2.821 (s, 3H); 2.380 (s, 3H); 6.517 (s, 1H); 6.673 (s, 1H); 10.931 (s, 1H). LRMS: calcd for C10H9NO2 m/z: 175; found: 175. Purity: >97.4% by HPLC.


[Compound]
Name
tribromoacetaldehyde CBr3CHO
Quantity
6.8 g
Type
reactant
Reaction Step Three







[Compound]
Name
ice water
Quantity
450 mL
Type
reactant
Reaction Step Seven


Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([CH3:16])[CH:15]=1)[NH2:12].Cl.[OH:18]N.OS(O)(=O)=O.C([O:28][CH2:29][CH3:30])(=O)C>O.Cl>[CH3:8][C:9]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:11]2[C:10]=1[C:29](=[O:28])[C:30](=[O:18])[NH:12]2 |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
tribromoacetaldehyde CBr3CHO
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
2.54 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(N)C=C(C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ON
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Seven
[Compound]
|
Name
|
ice water
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to vigorous boiling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to 80° C. for 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing for 0.5 h
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a yellow solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C(C(NC2=CC(=C1)C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 752 mg | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
